2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
This compound features a phthalimide (isoindole-1,3-dione) core linked via an acetamide group to a 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. The phthalimide unit is a well-known pharmacophore with applications in medicinal chemistry due to its electron-deficient aromatic system, which facilitates π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c28-21(14-27-22(29)17-6-1-2-7-18(17)23(27)30)25-16-10-9-15-5-3-11-26(19(15)13-16)24(31)20-8-4-12-32-20/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQZKZXSZHEAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindoline and tetrahydroquinoline moieties, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines isoindole and tetrahydroquinoline moieties, which are known for their biological activity. The presence of the dioxo group enhances its reactivity and potential for forming interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of isoindole compounds exhibit promising anticancer properties. The incorporation of the tetrahydroquinoline structure may enhance the selectivity and potency of these compounds against various cancer cell lines. For instance:
- A study demonstrated that similar isoindole derivatives showed significant inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research has shown that compounds with furan and isoindole units can exhibit antibacterial effects. For example:
- A derivative demonstrated effectiveness against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .
Neuroprotective Effects
The neuroprotective properties of isoindole derivatives have been explored in various studies. Compounds similar to the one have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer synthesis. The compound can be used as a monomer or additive in creating polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
Nanotechnology
In nanotechnology, compounds with isoindole frameworks are being investigated for their ability to form nanoparticles with unique optical properties. These nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Isoindole Derivatives as Anticancer Agents" | Anticancer Activity | Identified significant inhibition of cancer cell proliferation by similar compounds. |
| "Antimicrobial Properties of Furan-Containing Compounds" | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains, suggesting broad-spectrum activity. |
| "Neuroprotective Effects of Isoindole Derivatives" | Neuroprotection | Showed reduced oxidative stress in neuronal cells treated with isoindole derivatives. |
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
*Estimated based on structural formula.
Key Observations:
Substituent Complexity: The target compound’s tetrahydroquinoline-furan hybrid substituent is more structurally elaborate than the dipropylsulfamoyl phenyl or triazole groups in analogues. This complexity may enhance target selectivity in biological systems.
Hydrogen Bonding : The furan-2-carbonyl group introduces additional hydrogen-bond acceptors (O atoms), comparable to the sulfonamide in and thiazol in . Such motifs are critical for molecular recognition in crystal packing or protein-ligand interactions.
Rigidity vs. Flexibility: The tetrahydroquinoline’s bicyclic system imposes conformational rigidity, contrasting with the flexible dipropyl chains in or the smaller triazole in . This could influence pharmacokinetic properties like membrane permeability.
Crystallographic and Hydrogen-Bonding Patterns
The tetrahydroquinoline’s NH and furan carbonyl O in the target compound could form similar motifs or extended networks, as described in graph-set analysis . The Cambridge Structural Database (CSD) likely contains related structures for benchmarking.
Pharmacological Potential (Inferred)
- Phthalimide Core: Known for anti-inflammatory and anticancer activity (e.g., thalidomide derivatives) .
- Tetrahydroquinoline: Common in kinase inhibitors (e.g., antimalarials, antipsychotics) due to its planar aromaticity.
- Furan-2-carbonyl : Enhances metabolic stability compared to simpler alkyl chains .
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Isoindoline-1,3-dione moiety
- Furan ring
- Tetrahydroquinoline structure
These structural components contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its mechanism of action may involve:
- Binding to target proteins , leading to modulation of their activity.
- Influencing biochemical pathways , which can result in various cellular responses such as apoptosis or cell cycle arrest.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated:
- In vitro testing against various cancer cell lines (e.g., MCF-7) using the MTT assay showed promising results in inhibiting cell proliferation.
This table summarizes the anticancer efficacy of the compound compared to a standard chemotherapeutic agent.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Preliminary data suggest it may inhibit key enzymes involved in cancer metabolism and proliferation.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds with similar structures:
- Study on Quinoline Derivatives : A study investigated various quinoline derivatives for their anticancer activity against the MCF-7 cell line. The results indicated that certain structural modifications enhanced cytotoxicity significantly compared to controls .
- Mechanistic Insights : Another research focused on the molecular docking studies of isoindole derivatives revealed interactions with critical residues in target proteins, suggesting a potential pathway for therapeutic application in cancer treatment .
- Oxidative Stress Induction : Research indicated that compounds with similar structures might induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydroquinolin-7-amine core via reductive amination or cyclization of substituted anilines .
- Step 2 : Coupling with furan-2-carbonyl chloride to introduce the acyl group at the tetrahydroquinoline nitrogen .
- Step 3 : Attachment of the isoindole-1,3-dione moiety via nucleophilic substitution or amidation reactions, using reagents like phthalic anhydride derivatives .
- Critical Note : Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like incomplete acylation or hydrolysis .
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation in solvents like DMSO or DCM to obtain single crystals .
- Data Collection : Employ SHELX programs (e.g., SHELXT for solution, SHELXL for refinement) to resolve the structure. Key parameters include hydrogen bonding patterns (e.g., N–H···O interactions) and torsional angles in the tetrahydroquinoline ring .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm structural integrity .
Q. What preliminary assays assess the compound’s biological activity?
- Methodological Answer :
- Target Identification : Prioritize assays based on structural analogs (e.g., PDE4 inhibitors with isoindole-dione motifs ).
- In Vitro Screening : Use enzymatic assays (e.g., fluorescence polarization for PDE4 inhibition) or cell-based models (e.g., anti-proliferation in cancer lines) .
- Dose-Response Analysis : Perform IC50 determinations with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How do substituents on the tetrahydroquinoline and isoindole-dione moieties influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at the furan ring or methylation on tetrahydroquinoline).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like PDE4 or DNA topoisomerases .
- Data Interpretation : Correlate logP values (lipophilicity) with cellular uptake efficiency using HPLC-derived partition coefficients .
Q. What experimental strategies resolve contradictions in solubility and stability data?
- Methodological Answer :
- For Solubility : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4) and use Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400) .
- For Stability : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the furanoyl group) .
Q. How can hydrogen bonding networks in the crystal lattice inform solid-state properties?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R²₂(8) motifs in isoindole-dione dimers) .
- Thermal Analysis : Use DSC/TGA to link melting points/thermal stability with intermolecular interaction strength .
Q. What computational methods predict reaction pathways for optimizing synthetic yield?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
